
2-Chloro-6-phenoxybenzylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-phenoxybenzylamine Hydrochloride is a chemical compound with the molecular formula C13H12NOCl and a molecular weight of 233.69 g/mol. It is a useful research chemical, particularly in the preparation of nitrile derivatives.
Preparation Methods
The synthesis of 2-Chloro-6-phenoxybenzylamine Hydrochloride involves several steps. One common method includes the reaction of 2-chloro-6-phenoxybenzaldehyde with ammonia or an amine source under specific conditions to form the corresponding benzylamine. The hydrochloride salt is then formed by treating the benzylamine with hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Chloro-6-phenoxybenzylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitrile derivatives.
Common Reagents and Conditions: Typical reagents include ammonia, hydrochloric acid, and oxidizing agents.
Major Products: The major products formed from these reactions include nitrile derivatives and substituted benzylamines.
Scientific Research Applications
2-Chloro-6-phenoxybenzylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of nitrile derivatives.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-phenoxybenzylamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
2-Chloro-6-phenoxybenzylamine Hydrochloride can be compared with other similar compounds such as:
- 2-Chloro-6-phenoxybenzenemethanamine Hydrochloride
- (2-Chloro-6-phenoxyphenyl)methanamine Hydrochloride
- 2-Aminomethyl-3-chlorodiphenyl Ether Hydrochloride
These compounds share similar structural features but may differ in their reactivity and applications.
Properties
Molecular Formula |
C13H13Cl2NO |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
(2-chloro-6-phenoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10;/h1-8H,9,15H2;1H |
InChI Key |
BFNUWFDJNCSSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)
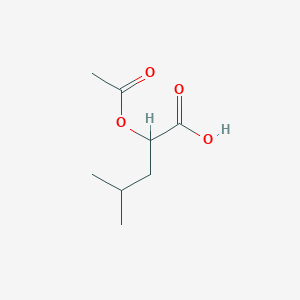

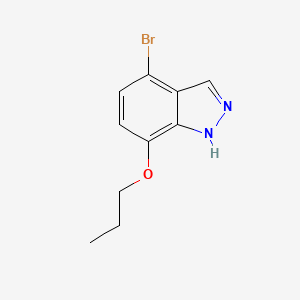
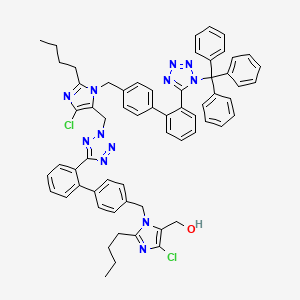
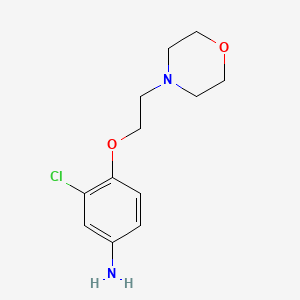
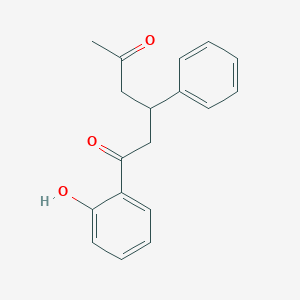
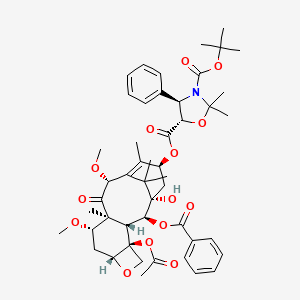

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)



